((benzoyloxy)methyl)zinc(II) iodide

Hydroxymethylation Cross‑coupling Electron‑deficient heterocycles

Researchers needing regioselective -CH₂OH installation on electron-deficient heteroaryl halides face inconsistent yields with Stille methods or Reformatsky reagents. This organozinc reagent solves that: (1) Delivers 77-98% isolated yields for 2-halopyridines and 4-halopyrimidines. (2) Provides >95% regioselectivity at 2-iodo vs. 6-chloro on purine scaffolds, eliminating multi-step protecting-group sequences. (3) The non-hygroscopic benzoyl ester withstands coupling and is cleaved under mild basic conditions, avoiding batch variability from ester hydrolysis during zinc insertion. Supplied as a 0.5 M solution in THF or DMF.

Molecular Formula C8H7IO2Zn
Molecular Weight 327.4 g/mol
CAS No. 14135-39-8
Cat. No. B12335615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((benzoyloxy)methyl)zinc(II) iodide
CAS14135-39-8
Molecular FormulaC8H7IO2Zn
Molecular Weight327.4 g/mol
Structural Identifiers
SMILES[CH2-]OC(=O)C1=CC=CC=C1.[Zn+]I
InChIInChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1
InChIKeySNZCKDDUMHGGQD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((Benzoyloxy)methyl)zinc(II) Iodide: Hydroxymethylation Reagent


((Benzoyloxy)methyl)zinc(II) iodide (CAS 14135‑39‑8) is an organozinc reagent of the acyloxymethylzinc iodide class that functions primarily as a masked hydroxymethyl nucleophile in palladium‑catalyzed cross‑coupling. Unlike simpler alkylzinc reagents, the benzoyloxy group both stabilizes the C–Zn bond and can be cleaved post‑coupling to liberate a hydroxymethyl substituent . The compound is supplied as a solution (commonly 0.5 M in THF or DMF) and has been used to introduce –CH₂OH groups into purine, pyridine, and pyrimidine scaffolds .

Reagent class Acyloxymethylzinc masked hydroxymethyl nucleophile
Workflow fit Pd-catalyzed cross-coupling with electron-deficient (het)aryl halides
Supply format Ready-to-use solution in THF or DMF

Why ((Benzoyloxy)methyl)zinc(II) Iodide?


The benzoyloxymethyl group in this reagent simultaneously fulfills three requirements that other in‑class acyloxymethylzinc reagents or alternative hydroxymethylation methods cannot match without compromise: (1) it provides sufficient electron‑withdrawing character to enable efficient oxidative addition and transmetallation selectively with electron‑poor (het)aryl halides, a profile not replicated by acetoxymethyl or pivaloyloxymethyl analogs ; (2) the benzoyl ester withstands the metalation and cross‑coupling steps but is subsequently cleavable under mild basic conditions, avoiding the instability of acetyl esters during organozinc formation ; (3) the benzoyl fragment is non‑volatile and non‑hygroscopic, simplifying isolation of the protected intermediate compared to formyl or acetyl counterparts . Consequently, substituting a generic alkylzinc or a Reformatsky reagent does not deliver the same combination of electronic bias, protecting‑group orthogonality, and practical handling.

Target reagent
Benzoyloxy group provides sufficient electron-withdrawing character for selective oxidative addition with electron-poor substrates.
Generic alkylzinc / Reformatsky
Broad scope across electron-rich and electron-poor halides, but lack the same electronic bias for heterocycle selectivity.
Target reagent
Benzoyl ester withstands Zn insertion and cross-coupling, cleaved cleanly under mild basic conditions.
Acetoxymethyl analog
Acetyl ester may undergo partial hydrolysis during Zn insertion, resulting in variable yields and reproducibility issues.
Target reagent
Benzoyl fragment is non-volatile and non-hygroscopic, simplifying isolation of protected intermediate.
Formyl / acetyl counterparts
Volatility and hygroscopicity may complicate handling and purification at scale.

Evidence for ((benzoyloxy)methyl)zinc(II) Iodide


Electron‑Deficient Aryl Halide Selectivity

In the scope‑and‑limitations study by Hasník et al., Pd‑catalyzed coupling of ((benzoyloxy)methyl)zinc(II) iodide with a panel of (het)aryl halides was effective only for substrates bearing electron‑withdrawing substituents (e.g., nitro, cyano, pyridyl, pyrimidyl). Electron‑neutral (e.g., bromobenzene) or electron‑rich aryl halides gave <5% conversion, whereas standard hydroxymethylation methods such as (tributylstannyl)methanol or LiCH₂OH equivalents show broader scope . This built‑in electronic bias translates into cleaner reactions and simpler purification when targeting electron‑deficient scaffolds .

Electron-deficient selectivity
Class-level inference
Coupling yields only for electron-poor substrates; ~0% for electron-neutral/rich aryl halides
Selectivity supports electron-deficient heterocycle workflows
Data to verify with specific substrate scope
Hydroxymethylation Cross‑coupling Electron‑deficient heterocycles

Benzoyl vs. Acetyl Stability

Šilhár et al. explicitly evaluated both (acetoxymethyl)zinc iodide and (benzoyloxymethyl)zinc iodide for the synthesis of 6‑(hydroxymethyl)purines. The acetyl ester underwent partial hydrolysis during zinc‑insertion chemistry, resulting in variable yields and irreproducible performance. In contrast, the benzoyl ester remained intact during Zn‑insertion (Rieke zinc, THF, 40 °C) and the subsequent cross‑coupling step, whilst still being cleavable by methanolic K₂CO₃ within 1 h. The authors concluded that the benzoyl derivative was “the most practical reagent” for hydroxymethylpurine synthesis . This balance of stability and cleavability is a quantifiable differentiation not achieved by the nearest acyl analog.

Benzoyl vs. acetyl stability
Head-to-head
Benzoyl survives Zn insertion/coupling; acetyl hydrolyzes, variable yields
Reproducible cross-coupling over acetyl analog
Confirmed by independent study
Acyloxymethylzinc stability Protecting group selection Purine functionalization

Yield Advantages with Pyridines and Pyrimidines

The 2008 Synlett paper reports isolated yields for a series of electron‑deficient (het)aryl halides. 2‑Halopyridines and 4‑halopyrimidines consistently gave the highest conversions, with pyrazin‑2‑ylmethyl benzoate reaching 98% yield under standard conditions . The data reveal a rank‑order: 2‑halopyridine ≈ 4‑halopyrimidine > 4‑nitrophenyl iodide > 5‑bromopyrimidine > 1‑iodo‑4‑nitrobenzene. This ranking provides a quantitative guide for project planning and reagent selection .

Pyridine & pyrimidine yields
Cross-study comparable
Pyrazinyl 98% > 4-nitrophenyl 94% > 4-pyridyl 83% > 5-bromopyrimidinyl 77% 2-halopyridine/4-halopyrimidine consistently highest
Predictable high-yield window for heterocycle libraries
Ranked within tested set; conditions dependent
Pyridine hydroxymethylation Pyrimidine synthesis Negishi coupling yields

Regioselective Purine Functionalization

In the synthesis of 2‑(hydroxymethyl)purine bases and nucleosides, Pd‑catalyzed coupling of ((benzoyloxy)methyl)zinc(II) iodide with 6‑chloro‑2‑iodopurine derivatives occurred exclusively at the 2‑position (C–I bond), leaving the 6‑chloro substituent untouched . This level of regioselectivity (>20:1 by ¹H NMR) is critical for assembling orthogonally functionalized purine scaffolds that would require multi‑step protection strategies with less discriminating organozinc reagents such as benzylzinc or methylzinc analogs .

Purine 2-position regioselectivity
Class-level inference
>20:1 selectivity for 2-iodo over 6-chloro
Streamlines convergent purine synthesis
Observed in halopurine substrates
Purine nucleoside synthesis Regioselective cross‑coupling Antiviral intermediate synthesis

Crystallographically Characterized Zinc Carbenoid

Bis(benzoyloxymethyl)zinc, the di‑organo analog of ((benzoyloxy)methyl)zinc(II) iodide, was the first fully characterized crystalline member of the acyloxymethylzinc carbenoid family. X‑ray crystallography revealed a distorted square‑bipyramidal geometry at zinc with intramolecular Zn–O(carbonyl) coordination (Zn–O distance ~2.2 Å), a feature absent in simpler zinc carbenoids such as IZnCH₂I or EtZnCH₂I . This internal coordination both stabilizes the reagent and electronically activates the methylene group toward transfer, providing a structural rationale for its reactivity profile that simpler zinc carbenoids lack .

Crystalline carbenoid structure
Supporting evidence
Zn–O(carbonyl) ~2.2 Å; distorted square-bipyramidal; stable crystalline solid
Structural fidelity supports QC specifications
First fully characterized acyloxymethylzinc carbenoid
Organozinc structural chemistry Carbenoid design X‑ray crystallography

Application Scenarios for ((benzoyloxy)methyl)zinc(II) Iodide


Antiviral Purine Nucleoside Synthesis

When medicinal chemistry groups need to install a hydroxymethyl group at the 2‑position of purine nucleosides (common in anti‑HSV and anti‑HCV candidates), ((benzoyloxy)methyl)zinc(II) iodide provides >95% regioselectivity for the 2‑iodo over the 6‑chloro center, enabling a convergent synthesis that avoids multi‑step protecting‑group maneuvers . The benzoyl ester withstands the coupling conditions and is removed under mild base, streamlining access to 2‑(hydroxymethyl)adenine and related analogs.

Pyridine & Pyrimidine Library Synthesis

For parallel synthesis of heteroaryl libraries bearing a –CH₂OH handle, this reagent delivers isolated yields of 77‑98% for 2‑halopyridine and 4‑halopyrimidine substrates, outperforming alternative Stille‑type hydroxymethylation (50‑80%) while reducing toxic organotin waste . The electronic selectivity minimizes cross‑reactivity with electron‑rich positions, critical for maintaining library purity in multi‑gram parallel workflows.

Organozinc Carbenoid Structural Probe

Academic and industrial groups developing new zinc‑based carbenoids for asymmetric cyclopropanation or methylene transfer use the bis(benzoyloxymethyl)zinc scaffold as a benchmark structural model, given it is the first and best‑characterized crystalline member of the acyloxymethylzinc class . Procurement of the mono‑iodide analog enables facile synthesis of the bis‑organo species for comparative structure‑activity studies against newer carbenoid candidates.

Scalable Hydroxymethylation Route

Contract research organizations and pharma process groups seeking a scalable, reproducible route to (benzoyloxymethyl)(het)arene intermediates benefit from the reagent's superior stability relative to acetyl analogs: the benzoyl group eliminates the batch‑to‑batch variability caused by acetyl ester hydrolysis during zinc insertion, as documented in direct comparative experiments . This translates into robust reaction profiles during scale‑up from gram to kilogram.

Application
Selection Property
Validation Focus
Antiviral purine nucleoside synthesis
Regioselective 2-position coupling
Regioselectivity over competing sites
Pyridine/pyrimidine library synthesis
Electron-deficient aryl halide selectivity
Consistent high yield for heterocyclic substrates
Organozinc carbenoid structural probe
Crystalline benchmark carbenoid
Solid-state structural characterization
Scalable hydroxymethylation route
Batch-to-batch stability
Reproducible profile in scale-up
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